Mycinamicin VII

Biosynthesis Glycosyltransferase Enzymatic Specificity

Mycinamicin VII is a demycarosyl 16-membered macrolide biosynthetic intermediate and the exclusive substrate for glycosyltransferase MycD—no other congener can substitute in MycD enzymatic assays. Its rigorously established absolute configuration makes it a critical analytical reference standard for LC-MS/HPLC method development targeting early-stage biosynthetic intermediates in Micromonospora griseorubida. For synthetic chemists, it serves as a validated platform for selective, catalytic glycosidation in total synthesis campaigns. Procure with confidence: verify lot-specific purity ≥95% and request full CoA documentation (HPLC, MS, NMR) to ensure suitability for your kinetic, inhibitor screening, or metabolic engineering workflows.

Molecular Formula C29H47NO7
Molecular Weight 521.7 g/mol
Cat. No. B1253565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycinamicin VII
Molecular FormulaC29H47NO7
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO
InChIInChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1
InChIKeyHREUKRQZLNMEFQ-KMWMHNJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycinamicin VII: A Structurally Elucidated 16-Membered Macrolide Antibiotic for Biosynthetic and Chemical Research


Mycinamicin VII is a 16-membered macrolide antibiotic produced by the actinomycete *Micromonospora griseorubida* [1]. It belongs to the mycinamicin family, a group of basic macrolides characterized by a 16-membered lactone ring glycosylated with specific deoxysugars [2]. Mycinamicin VII, with a molecular weight of 521.7 g/mol (C29H47NO7), is distinguished within its class by its role as a specific biosynthetic intermediate and its utility in total synthesis, rather than as a primary antimicrobial agent [3]. Its structure, including the absolute configuration, has been rigorously established through chemical degradation and spectroscopic studies, providing a solid foundation for its use in targeted research applications [2].

Why Mycinamicin VII Cannot Be Simply Replaced by Other Mycinamicin Congeners or Macrolides


The mycinamicin family consists of at least seven structurally related congeners (I-VII), each with distinct glycosylation patterns and oxidation states that dictate their specific roles in biosynthesis and biological activity [1]. Mycinamicin VII, as a demycarosyl derivative (lacking the terminal mycarose sugar), is a specific substrate for the glycosyltransferase MycD, which attaches a 6-deoxy-α-D-allose sugar to form Mycinamicin VI [2]. This enzymatic specificity cannot be replicated by the fully glycosylated Mycinamicin II or other congeners. Furthermore, the structure-activity relationship within this class is not linear; the antimicrobial potency and spectrum are highly sensitive to the specific sugar substitutions and oxidation state of the macrocyclic core [1]. Therefore, substituting Mycinamicin VII with a structurally similar analog like Mycinamicin VI or VIII will not yield equivalent results in biosynthetic pathway studies, enzymatic assays, or as a synthetic intermediate, as the functional group and substrate recognition profile is unique to this specific congener.

Quantitative Differentiation of Mycinamicin VII: Evidence for Scientific Selection


Mycinamicin VII as a Specific Substrate for the MycD Glycosyltransferase

Mycinamicin VII serves as the specific acceptor substrate for the enzyme mycinamicin VII 6-deoxyallosyltransferase (MycD), which catalyzes the transfer of dTDP-6-deoxy-α-D-allose to the aglycone, yielding Mycinamicin VI [1]. This reaction is a defined, late-stage step in the biosynthesis of the mycinamicins. This enzymatic specificity is supported by sequence analysis showing the *mycD* gene shares 63% identity with *tylN* from the tylosin pathway, another 6-deoxyallose transferase, indicating a conserved but functionally distinct role [2]. The conversion of Mycinamicin VIII to Mycinamicin VII, catalyzed by a specific monooxygenase, is also a defined step in the pathway [3].

Biosynthesis Glycosyltransferase Enzymatic Specificity

Mycinamicin VII Exhibits Lower Molecular Complexity Compared to Major Bioactive Congeners

Mycinamicin VII has a molecular weight of 521.7 g/mol (C29H47NO7) [1]. This is significantly lower than the fully glycosylated and bioactive major congener Mycinamicin II, which has a molecular weight of approximately 712.9 g/mol (C37H62NO12) [2]. The difference is due to the absence of the terminal mycarose sugar in Mycinamicin VII and a less oxidized aglycone core. In contrast, Mycinamicin VI, which is one glycosylation step further in the pathway, has a molecular weight of 667.8 g/mol (C35H57NO11) [3].

Molecular Weight Structure-Activity Relationship Glycosylation

Mycinamicin VII Enables Selective Chemical Glycosylation in Total Synthesis

The first total synthesis of Mycinamicin IV was achieved via Mycinamicin VII, demonstrating its critical utility as a synthetic intermediate. A key innovation was the use of a Cp2MCl2-AgClO4 (M=Zr, Hf) catalyst system to selectively introduce β-D-mycinosyl and β-D-desosaminyl linkages to the Mycinamicin VII core [1]. This synthetic route leverages the specific hydroxyl group availability in Mycinamicin VII for selective, stepwise glycosylation, a challenge not easily overcome with other, more highly glycosylated mycinamicins or aglycones.

Total Synthesis Glycosidation Synthetic Methodology

Differentiated Induction Profile in Macrolide-Resistant *S. aureus*

A study on inducible resistance in *Staphylococcus aureus* demonstrated that mycinamicin can induce resistance in a strain (8325(pEP2104)) with a defined PMS-resistance phenotype, which is otherwise resistant to 14-membered macrolides like erythromycin [1]. This indicates a distinct resistance induction profile compared to other macrolide classes. The optimum concentration of erythromycin required for induction in this strain was 1.35 µg/mL, which was 30 times greater than the 0.05 µg/mL required for induction in a different resistance background (S. aureus ISP447) [1]. While the specific data for Mycinamicin VII versus Mycinamicin I or II was not provided in this study, the finding establishes a class-level difference in how 16-membered macrolides interact with bacterial resistance mechanisms, which is relevant to the mycinamicin family as a whole.

Antimicrobial Resistance 16-Membered Macrolide Induction Assay

Optimal Application Scenarios for Mycinamicin VII in Research and Development


Investigating Late-Stage Biosynthetic Glycosylation in *Micromonospora griseorubida*

Mycinamicin VII is the ideal substrate for in vitro assays designed to characterize the glycosyltransferase MycD. Researchers can use purified Mycinamicin VII and the sugar nucleotide dTDP-6-deoxy-α-D-allose to quantify the enzymatic conversion to Mycinamicin VI, enabling kinetic studies, inhibitor screening, or engineering of the enzyme for altered substrate specificity [1]. This application is unique to Mycinamicin VII, as no other congener can serve as this specific acceptor.

A Reference Standard for LC-MS Monitoring of Mycinamicin Pathway Intermediates

Given its distinct molecular weight (521.7 g/mol) and its position in the biosynthetic pathway, Mycinamicin VII is a critical analytical standard. Fermentation scientists and metabolic engineers can use it to develop and validate LC-MS or HPLC methods for quantifying the accumulation of this key intermediate in mutant strains of *M. griseorubida* or in heterologous expression systems, providing a direct readout for the efficiency of the early biosynthetic steps [2].

A Strategic Intermediate in the Total Synthesis of Macrolide Antibiotics

For synthetic organic chemists, Mycinamicin VII serves as a validated and versatile intermediate for the construction of more complex, glycosylated macrolides. The total synthesis of Mycinamicin IV demonstrates its utility as a platform for selective, catalytic glycosidation, offering a pathway to generate structural analogs and explore the structure-activity relationships of the mycinamicin class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycinamicin VII

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.